molecular formula C12H13NO3 B8362303 N-(4-hydroxyphenyl)-2,2-dimethylsuccinimide

N-(4-hydroxyphenyl)-2,2-dimethylsuccinimide

Cat. No. B8362303
M. Wt: 219.24 g/mol
InChI Key: OETYAVQQSAONPB-UHFFFAOYSA-N
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Patent
US04769402

Procedure details

A solution of 2,2-dimethylsuccinic anhydride (128 g, 1 mol) in dimethylformamide (150 ml) was added slowly for a time of 1 h at a temperature of 25° C. to a stirred solution of p-aminophenol (109 g, 1 mol) in dimethylformamide (150 ml) present in a reactor. By continuing the procedure as described in Example 1, N-(4-hydroxyphenyl)-2,2-dimethylsuccinimide was obtained in a yield of 70% and with a purity of more than 95%.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][C:6](=[O:8])[O:5][C:3]1=O.[CH:10]1[C:15]([NH2:16])=[CH:14][CH:13]=[C:12]([OH:17])[CH:11]=1>CN(C)C=O>[OH:17][C:12]1[CH:13]=[CH:14][C:15]([N:16]2[C:6](=[O:8])[CH2:7][C:2]([CH3:1])([CH3:9])[C:3]2=[O:5])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CC1(C(=O)OC(C1)=O)C
Name
Quantity
109 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(C(CC1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.